molecular formula C6H6N2O3 B1314720 Methyl 4-hydroxypyrimidine-5-carboxylate CAS No. 4774-35-0

Methyl 4-hydroxypyrimidine-5-carboxylate

Cat. No. B1314720
CAS RN: 4774-35-0
M. Wt: 154.12 g/mol
InChI Key: KFWOVXLWAGKILN-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxypyrimidine-5-carboxylate” is a chemical compound with the CAS Number: 4774-35-0 . It has a molecular weight of 154.13 and a molecular formula of C6H6N2O3 .


Molecular Structure Analysis

The InChI code for “Methyl 4-hydroxypyrimidine-5-carboxylate” is 1S/C6H6N2O3/c1-11-6(10)4-2-7-3-8-5(4)9/h2-3H,1H3,(H,7,8,9) .


Physical And Chemical Properties Analysis

“Methyl 4-hydroxypyrimidine-5-carboxylate” is a white to pale-yellow to yellow-brown solid . It has a density of 1.39±0.1 g/cm3 , a melting point of 209-210 °C , and a boiling point of 256.9°C at 760 mmHg . Its vapor pressure is 0.00931mmHg at 25°C , and it has a refractive index of 1.58 .

Scientific Research Applications

  • Specific Scientific Field : Pharmaceutical Research
  • Summary of the Application : The compound is used in the synthesis of novel triazole-pyrimidine hybrids, which have potential applications as neuroprotective and anti-neuroinflammatory agents . These agents can be used for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
  • Methods of Application or Experimental Procedures : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Safety And Hazards

“Methyl 4-hydroxypyrimidine-5-carboxylate” has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 6-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-7-3-8-5(4)9/h2-3H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWOVXLWAGKILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471594
Record name Methyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxypyrimidine-5-carboxylate

CAS RN

4774-35-0
Record name Methyl 1,6-dihydro-6-oxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4774-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WU Malik, VK Mahesh, M Raisinghani… - … Chemistry and Interfacial …, 1974 - Elsevier
… Polarograms of ethyl 2-S-methyl-4-hydroxypyrimidine-5-carboxylate in citrate buffer of pH 4.5 at various concentrations (each curve starts from -0.9 V). Concn.=value in parenthesis × 10 …
Number of citations: 26 www.sciencedirect.com
S Von Angerer - Sci. Synth, 2004 - thieme-connect.com
Pyrimidine (1) is the most important diazine and essential for any form of life. Since its discovery in 1818 [1] there has been a great interest in this heterocyclic system as a component of …
Number of citations: 62 www.thieme-connect.com

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